molecular formula C10H7Br2N B1459511 4,5-Dibromo-8-methylquinoline CAS No. 1601185-65-2

4,5-Dibromo-8-methylquinoline

Cat. No. B1459511
CAS RN: 1601185-65-2
M. Wt: 300.98 g/mol
InChI Key: HMTKHQCXWXESTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-8-methylquinoline is a chemical compound with the molecular formula C10H7Br2N . It is a halogenated heterocycle . The compound is part of the quinoline family, which is a group of nitrogen-containing bicyclic compounds .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-8-methylquinoline consists of a quinoline core, which is a bicyclic compound that includes a benzene ring fused to a pyridine ring . The molecule has two bromine atoms attached at the 4th and 5th positions and a methyl group at the 8th position .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives of 8-hydroxyquinoline, a structurally related compound to 4,5-Dibromo-8-methylquinoline, for use in divalent transition metal complexes. These complexes have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi, highlighting the pharmacological significance of 8-hydroxyquinolines (K. .. Patel & H. S. Patel, 2017).

Antimicrobial Potential

The antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including structural relatives of 4,5-Dibromo-8-methylquinoline, were investigated to develop natural preservatives against foodborne bacteria. This study emphasized the potential of these compounds in enhancing food safety (Min-Gi Kim et al., 2014).

Material Science Applications

A series of azo-dyes based on quinoline structure, including derivatives of 4,5-Dibromo-8-methylquinoline, were examined for their photoinduced optical anisotropy, with a focus on the kinetics of thermal cis-trans isomerization. This research presents potential applications in materials science, particularly in developing materials with photoresponsive properties (K. Bujak et al., 2020).

Corrosion Inhibition

Investigations into the anti-corrosion activity of novel 8-hydroxyquinoline derivatives for carbon steel in acidic environments demonstrate the utility of these compounds in protecting industrial materials. The studies combined experimental analyses with computational simulations to understand the mechanisms of corrosion inhibition, offering insights into the practical applications of these chemical agents (Z. Rouifi et al., 2020).

Biological and Sensing Applications

Research into 8-aminoquinoline-based chemosensors, which share structural features with 4,5-Dibromo-8-methylquinoline, explored their use in detecting metal ions such as Zn2+ and Al3+. These studies not only provided insights into the synthesis and characterization of these chemosensors but also demonstrated their potential in biological applications, including fluorescence imaging for cancer cell detection (Pravat Ghorai et al., 2020).

Future Directions

Quinoline derivatives, including 4,5-Dibromo-8-methylquinoline, have attracted the attention of chemists and medicinal chemists due to their various applications in medicinal and industrial chemistry . Future research may focus on exploring the synthesis methods, biological activities, and potential applications of 4,5-Dibromo-8-methylquinoline.

properties

IUPAC Name

4,5-dibromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTKHQCXWXESTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-8-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromo-8-methylquinoline
Reactant of Route 2
4,5-Dibromo-8-methylquinoline
Reactant of Route 3
4,5-Dibromo-8-methylquinoline
Reactant of Route 4
Reactant of Route 4
4,5-Dibromo-8-methylquinoline
Reactant of Route 5
Reactant of Route 5
4,5-Dibromo-8-methylquinoline
Reactant of Route 6
Reactant of Route 6
4,5-Dibromo-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.